molecular formula C16H26ClN7O B2394462 (4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone hydrochloride CAS No. 1396877-49-8

(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone hydrochloride

Cat. No.: B2394462
CAS No.: 1396877-49-8
M. Wt: 367.88
InChI Key: ADAALJFTZUZAIO-UHFFFAOYSA-N
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Description

(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H26ClN7O and its molecular weight is 367.88. The purity is usually 95%.
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Biological Activity

The compound (4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone hydrochloride is a synthetic derivative that incorporates multiple pharmacophores known for their biological activities. This article delves into its biological activity, including cytotoxicity, anti-tumor effects, and potential mechanisms of action.

Chemical Structure

The compound can be broken down into several key components:

  • Pyrazole Ring : Known for its diverse biological properties.
  • Triazole Ring : Often associated with antifungal and anticancer activities.
  • Diazepane Moiety : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds containing pyrazole and triazole moieties exhibit significant biological activities, including anticancer and antimicrobial effects. The specific compound has shown promising results in various studies.

Cytotoxicity

Recent studies have evaluated the cytotoxic effects of similar pyrazole derivatives. For instance, a study on 1-(Aryl)-2-(3,5-dimethylpyrazol-1-yl)ethanone oxime derivatives demonstrated cytotoxicity against cancer cell lines with IC50 values ranging from 5.13 µM to 8.34 µM . This suggests that the compound may also exhibit similar or enhanced cytotoxic properties.

The mechanism of action for compounds with similar structures often involves:

  • Induction of apoptosis in cancer cells.
  • Cell cycle arrest at specific phases (G0/G1 or G2/M).

Flow cytometry analysis in related studies indicated that certain derivatives induce apoptosis through the activation of caspases and mitochondrial pathways .

Case Studies

Several case studies have highlighted the potential of pyrazole derivatives in treating various cancers:

  • Study on Glioma Cells : A derivative with structural similarity to the target compound showed significant cytotoxicity against C6 glioma cells, with a mechanism involving apoptosis and cell cycle arrest .
  • Anti-Tubercular Activity : Other studies have explored the anti-tubercular properties of pyrazole derivatives, indicating that structural modifications can lead to enhanced activity against Mycobacterium tuberculosis . This suggests that the compound may possess broad-spectrum antimicrobial properties.

Data Tables

Here is a summary table showcasing relevant findings related to the biological activity of pyrazole derivatives:

Compound StructureIC50 (µM)Cell LineMechanism of Action
5f (similar)5.13C6Apoptosis
5-FU8.34C6Apoptosis
Triazole derivative3.73MtbCell wall synthesis inhibition

Properties

IUPAC Name

[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N7O.ClH/c1-13-11-14(2)23(18-13)10-8-21-5-4-6-22(9-7-21)16(24)15-12-20(3)19-17-15;/h11-12H,4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAALJFTZUZAIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3=CN(N=N3)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClN7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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